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Introduction

In the quest for targeted and efficient gene and drug delivery, researchers are increasingly
turning to strategies that mimic natural biological processes. One such promising approach
leverages invasin, a bacterial outer membrane protein from enteropathogenic Yersinia
species, such as Y. pseudotuberculosis.[1][2] Invasin is a key virulence factor that mediates
the entry of bacteria into host cells by binding with high affinity to a subset of B1-integrin
receptors.[3][4] These receptors are notably expressed on the surface of specialized intestinal
epithelial cells called M-cells, which are gateways to the underlying lymphoid tissue.[4][5]

The remarkable specificity and efficiency of the invasin-integrin interaction make it an
attractive tool for delivering therapeutic payloads.[5] By functionalizing gene carriers—such as
liposomes, nanoparticles, or non-pathogenic bacteria—with invasin or its active fragments,
these delivery vehicles can be programmed to target and enter specific cells, offering a potent
platform for DNA vaccines, gene therapy, and the delivery of intracellular therapeutics.[1][5][6]
The C-terminal 192 and 497 amino acid fragments of invasin (InvA192 and InvA497) have
been identified as sufficient for mediating this cellular entry, providing minimal and effective
targeting moieties for vector design.[3][6]

Mechanism of Action: The Invasin Entry Pathway
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The cellular uptake mediated by invasin follows a "zipper" model, a receptor-mediated
endocytic process that involves a cascade of signaling events.[2] The process is initiated by the
high-affinity binding of invasin to B1-integrin receptors on the host cell surface.[3] This
multivalent binding induces the clustering of integrins, which serves as a nucleation point for
the recruitment of various signaling and cytoskeletal proteins.[7]

This clustering activates intracellular signaling cascades, including the phosphorylation of Focal
Adhesion Kinase (FAK), which in turn orchestrates the rearrangement of the actin cytoskeleton.
[8] The cytoskeleton remodeling drives the extension of the cell membrane to engulf the
invasin-coated patrticle, leading to its internalization within a membrane-bound vacuole
(endosome).[7] This mechanism effectively hijacks the cell's own machinery for a process that
Is otherwise reserved for interactions with the extracellular matrix.

Extracellular Cell Membrane Intracellular Signaling Cascade
Invasin-Coated Binding B0 (R i G Focal Adhesion Kinase Actin Cytoskeleton Endocytosis &
Delivery Vector g P g 9 (FAK) Activation Rearrangement Internalization
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Caption: Signaling pathway for invasin-mediated cellular entry.

Application Notes & Data Presentation

Invasin-functionalized nanocarriers have demonstrated significantly improved performance
compared to their non-functionalized counterparts. The data below, summarized from various
studies, highlights the key characteristics and efficiencies of these systems.

Table 1: Physicochemical Properties of Invasin-
Functionalized Liposomes
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Mean Diameter

. . ] Gentamicin
Polydispersity  Zeta Potential

Carrier Type Encapsulation
(nm) Index (PDI) (mV) .
Efficiency (%)
Non-
Functionalized ~165 ~0.2 ~-25 ~40%][7]
Liposomes
INnvVA497-
Functionalized ~170 ~0.2 ~-28 ~15%][7]
Liposomes
Spherical
Nanoparticles 164.8 + 8.3 - - -
(PLGA)
InvA497-
. ~15% (LC
Spherical - - -
~2.5%)[9]

Nanoparticles

Note: Functionalization can sometimes modestly decrease the encapsulation efficiency of

hydrophilic drugs due to the additional processing steps.[7]

Table 2: Cellular Uptake and Therapeutic Efficiency
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Delivery System Cell Line Key Finding Reference
>30-fold increased
cell binding compared
InvA497-Liposomes HEp-2 to albumin- [6]
functionalized
liposomes.
Significantly greater
) HEp-2 (Y. reduction in
InvA497-Liposomes ) ) )
. pseudotuberculosis intracellular bacteria [2][7]
(Gentamicin-loaded) ] ) )
infected) vs. non-functionalized
liposomes.
Significantly greater
) ) reduction in
InvA497-Liposomes HEp-2 (S. enterica ) ]
o ) intracellular bacteria [21[7]
(Gentamicin-loaded) infected) ) ]
vs. non-functionalized
liposomes.
Significantly improved
INnvA497- J yimp
) rate and extent of
Nanoparticles
) HEp-2 uptake compared to [9][10]
(Spherical & ] ]
] non-functionalized
Aspherical)

nanoparticles.

Recombinant invasive

Murine Gut Epithelium

Selective uptake into

Peyer's patches, co-

[1]

E. coli localization with
dendritic cells.

) o Approximately 80-fold

inv mutant Y. Cultured Epithelial

enterocolitica

Cells

less invasive than

wild-type.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the production and evaluation of

invasin-mediated delivery systems.
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Protocol 1: Cloning, Expression, and Purification of
Invasin Fragments (e.g., InvA497)

This protocol describes the production of a recombinant C-terminal fragment of invasin from Y.
pseudotuberculosis for subsequent use in vector functionalization.
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1. PCR Amplification
Amplify InvA497 gene from
Y. pseudotuberculosis genomic DNA.

2. Vector Ligation
Clone PCR product into an
expression vector (e.g., pPCOLA Duet).

3. Transformation
Transform vector into E. coli
expression strain (e.g., Rosetta2 DE3).

6. Affinity Chromatography
Purify His-tagged protein using a
Ni-NTA resin column.

7. Size-Exclusion Chromatography
Further purify and buffer-exchange
protein on a Superdex 200 column.

8. QC & Storage
Verify purity via SDS-PAGE;
store at -80°C.

Click to download full resolution via product page

Caption: Workflow for recombinant invasin fragment production.
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Methodology:

e Cloning: The gene sequence for the C-terminal 497 amino acids of invasin (InvA497) is
amplified by PCR from Y. pseudotuberculosis genomic DNA.[11] The resulting PCR fragment
is cloned into a suitable bacterial expression vector, such as a modified pCOLA Duet vector,
often incorporating an N-terminal affinity tag (e.g., 6x-His tag) for purification.[11]

o Expression: The expression vector is transformed into a competent E. coli strain like
Rosetta2 (DE3).[11] A single colony is used to inoculate a starter culture, which is then used
to inoculate a larger volume of Terrific Broth (TB) media. The culture is grown at 37°C until it
reaches an ODeoo 0Of 0.5-0.6. Protein expression is then induced by adding Isopropy! 3-D-1-
thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, and the culture is incubated
for an additional 20 hours at 18°C with shaking.[11]

o Purification:

o Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed (e.g., by
sonication).

o The soluble protein fraction is clarified by high-speed centrifugation.

o The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is
washed, and the His-tagged InvA497 is eluted.[11]

o For higher purity, the eluate is concentrated and subjected to size-exclusion
chromatography (e.g., using a HiLoad 16/60 Superdex 200 column) in a suitable storage
buffer (e.g., 20 mM HEPES, 200 mM NaCl, pH 7.4).[11]

e Quality Control: Protein purity is assessed by SDS-PAGE, and concentration is determined
using a standard protein assay (e.g., BCA). The purified protein is aliquoted and stored at
-80°C.

Protocol 2: Covalent Functionalization of Liposomes
with Invasin

This protocol details the covalent coupling of purified invasin fragments to pre-formed
liposomes using EDC/NHS chemistry, which targets carboxyl groups on the liposome surface.
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4. Purification
Remove unconjugated protein by
centrifugation or column chromatography.

1. Liposome Formulation
Prepare liposomes including a
carboxylated lipid (e.g., DSPE-PEG-COOH).

2. Carboxyl Activation
Incubate liposomes with EDC (48 mM)
and NHS (19 mM) for >3h on ice.

3. Invasin Coupling
Add purified InvA497 protein to
activated liposomes and incubate.

Click to download full resolution via product page
Caption: Workflow for invasin-liposome conjugation.
Methodology:

o Liposome Preparation: Prepare liposomes using a standard method (e.qg., lipid film hydration
followed by extrusion). The lipid composition must include a lipid with a reactive carboxyl
group, such as DSPE-PEG-COOH, typically at 5-10 mol%.

 Activation of Carboxyl Groups:
o Cool a suspension of the prepared liposomes in an ice bath.

o Add a freshly prepared crosslinking solution of N-(3-Dimethylaminopropyl)-N'-
ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to final concentrations of 48
mM and 19 mM, respectively.[7]

o Incubate the mixture for at least 3 hours on ice with gentle mixing to activate the carboxyl
groups, forming a reactive NHS-ester intermediate.[7]

e Coupling Reaction:

o Remove excess EDC/NHS by washing the liposomes (e.g., via ultracentrifugation and
resuspension).

o Immediately add the purified InvA497 protein to the activated liposome suspension. The
optimal protein-to-lipid ratio should be determined empirically.

o Incubate the reaction for several hours at room temperature or overnight at 4°C with
gentle agitation to allow the formation of a stable amide bond between the liposome and
primary amines on the protein.
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 Purification and Characterization: Remove unconjugated protein from the functionalized
liposomes by size-exclusion chromatography or repeated centrifugation cycles. Characterize
the final product for size, zeta potential, and protein conjugation efficiency.

Protocol 3: Assessing Cellular Uptake via Gentamicin
Protection Assay

This assay quantifies the number of internalized bacteria or nanoparticles by using the
membrane-impermeable antibiotic gentamicin to kill any particles remaining extracellularly.[12]
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1. Seed Host Cells
Plate epithelial cells (e.g., HEp-2, TC7)
in 24-well plates and grow to confluency.

4. Gentamicin Treatment
Incubate with medium containing high-dose
gentamicin (e.g., 50-200 pg/mL) for 1h.

5. Final Wash
Wash cells 3x with sterile PBS to
remove gentamicin and dead patrticles.

6. Lyse Host Cells
Add a detergent solution (e.g., 0.1-0.5%
Triton X-100 or deoxycholate) to release intracellular particles.

7. Quantify Internalized Particles
Plate serial dilutions of the lysate on agar
and count Colony Forming Units (CFU).

Click to download full resolution via product page
Caption: Workflow for the Gentamicin Protection Assay.

Methodology:
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e Cell Culture: Seed mammalian host cells (e.g., HEp-2) in 24-well plates and grow until they
form a confluent monolayer.[5][13]

« Infection:
o Wash the cell monolayers three times with sterile Phosphate-Buffered Saline (PBS).[5]

o Add the invasin-functionalized particles (e.g., recombinant E. coli or invasin-coated
beads) suspended in serum-free medium at a predetermined Multiplicity of Infection
(MOQI), typically between 5 and 100.[8]

o To synchronize infection, centrifuge the plates at low speed (e.g., 180 x g for 10 min).[8]

o Incubate for 25-60 minutes at 37°C in a 10% COz2 incubator to allow for internalization.[5]

[8]
 Killing Extracellular Particles:

o Aspirate the medium and wash the cells three times with PBS to remove non-adherent
particles.[5]

o Add fresh culture medium containing a high concentration of gentamicin (e.g., 100 pg/mL)
and incubate for 1 hour at 37°C. This step Kills all extracellular particles, while internalized
ones remain "protected".[5][8][13]

e Quantification:

[¢]

Wash the cells three times with PBS to remove the antibiotic and dead patrticles.

[e]

Lyse the host cells by adding 200-500 uL of a lysis buffer containing a mild detergent (e.qg.,
0.1% Triton X-100 or 0.5% sodium deoxycholate).[7][8]

[e]

Collect the lysate, perform serial dilutions in PBS, and plate onto appropriate agar plates.

o

Incubate the plates overnight and count the resulting Colony Forming Units (CFU) to
determine the number of viable internalized particles.

Protocol 4: Quantifying Gene Delivery Efficiency
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This protocol describes how to assess the functional delivery of a gene using a reporter
plasmid, such as one encoding Green Fluorescent Protein (GFP).

Methodology:

« Vector Preparation: Prepare invasin-functionalized nanocarriers (e.g., liposomes or
polymeric nanoparticles) loaded with a reporter plasmid (e.g., pEGFP-N1).

» Transfection:
o Seed target cells in multi-well plates or on coverslips.

o When cells reach ~70-80% confluency, replace the medium with fresh medium containing
the gene-loaded, invasin-functionalized nanocarriers. Include non-functionalized carriers
and a commercial transfection reagent (e.g., Lipofectamine) as controls.[14][15]

o Incubate for 4-6 hours, then replace with fresh, complete medium.
e Analysis (24-72 hours post-transfection):

o Fluorescence Microscopy: Qualitatively and quantitatively assess GFP expression.
Capture images from multiple random fields. Transfection efficiency can be calculated as
the percentage of GFP-positive cells relative to the total number of cells (e.g., counted via
a nuclear stain like Hoechst 33342).[14]

o Flow Cytometry: For a more robust quantitative analysis, detach the cells, and analyze the
cell population for GFP fluorescence. This provides the percentage of transfected cells
and the mean fluorescence intensity, which correlates with the level of protein expression.

o Quantitative PCR (QPCR/ddPCR): To measure the number of vector genomes delivered to
the cells or nucleus, extract total cellular or nuclear DNA. Use primers and probes specific
to the delivered plasmid to quantify the number of gene copies per cell.[16][17][18] This
method measures delivery efficiency upstream of protein expression.

Conclusion and Future Prospects

Invasin-mediated gene delivery systems represent a powerful and versatile platform for
targeted intracellular delivery. By co-opting a natural bacterial invasion mechanism, these
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systems can efficiently ferry genetic material and therapeutic drugs into target cells, particularly
within the gastrointestinal tract. The ability to use minimal protein fragments like InvA497
simplifies vector design and production. Key advantages include high specificity for 31-integrin
expressing cells, enhanced cellular uptake, and the potential for non-invasive oral
administration.[5]

Challenges remain, including optimizing drug/gene loading without compromising the carrier's
structural integrity, understanding the intracellular fate of the delivered cargo, and mitigating
potential immunogenicity. However, ongoing research into refining invasin variants, exploring
novel carrier materials, and combining this targeting strategy with other advanced delivery
technologies promises to expand the therapeutic applications of this innovative approach in
gene therapy, vaccination, and the treatment of intracellular infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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